molecular formula C9H11F2N B3019996 [1-(3,4-Difluorophenyl)ethyl](methyl)amine CAS No. 929972-66-7

[1-(3,4-Difluorophenyl)ethyl](methyl)amine

Cat. No.: B3019996
CAS No.: 929972-66-7
M. Wt: 171.191
InChI Key: PBKIHZXPVAIQLQ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C9H11F2N. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a difluorophenyl group attached to an ethylamine moiety, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)ethylamine typically involves the reaction of 3,4-difluorophenylacetaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product.

Industrial Production Methods: In an industrial setting, the production of 1-(3,4-Difluorophenyl)ethylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3,4-Difluorophenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: 1-(3,4-Difluorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential biological activity.

Biology: In biological research, the compound is used to study the effects of fluorinated amines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways involving amine compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its fluorinated structure may impart unique pharmacokinetic properties, making it a valuable scaffold for drug design.

Industry: In the industrial sector, 1-(3,4-Difluorophenyl)ethylamine is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor of specific enzymes, modulating their activity and affecting metabolic pathways. The presence of fluorine atoms in the molecule can enhance its binding affinity to target proteins, leading to increased potency and selectivity.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)ethylamine
  • 1-(3,4-Difluorophenyl)ethylamine
  • 1-(3,4-Difluorophenyl)propylamine

Comparison: Compared to its analogs, 1-(3,4-Difluorophenyl)ethylamine exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity. The presence of the methyl group on the amine nitrogen also differentiates it from other similar compounds, potentially affecting its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(12-2)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKIHZXPVAIQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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